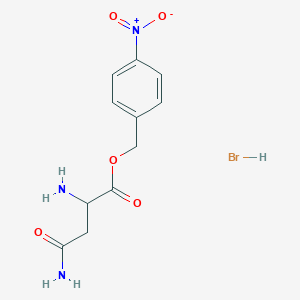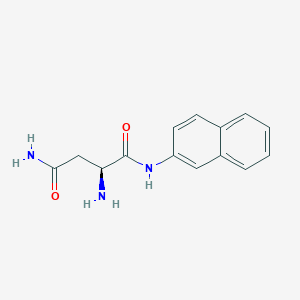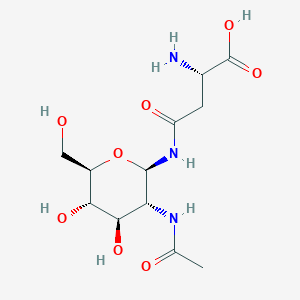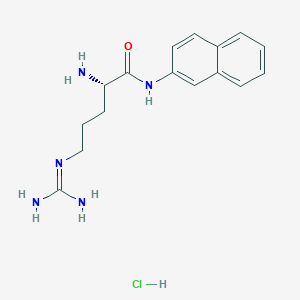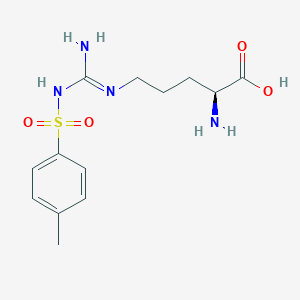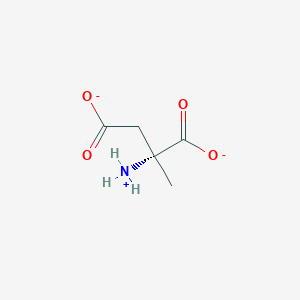
(R)-(-)-2-Amino-2-methylbutanedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-(-)-2-Amino-2-methylbutanedioic acid is a chiral amino acid derivative. It is an enantiomer, meaning it has a non-superimposable mirror image. The compound is characterized by its specific spatial arrangement of atoms, which is crucial for its biological activity and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-(-)-2-Amino-2-methylbutanedioic acid typically involves the resolution of racemic mixtures. This can be achieved through various methods, including the use of chiral reagents to form diastereomeric salts, which can then be separated based on their differing physical properties . Another common method involves chromatographic techniques where a chiral stationary phase is used to separate the enantiomers .
Industrial Production Methods
Industrial production of ®-(-)-2-Amino-2-methylbutanedioic acid often employs biocatalysis, where enzymes are used to selectively produce the desired enantiomer. This method is preferred due to its high specificity and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
®-(-)-2-Amino-2-methylbutanedioic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the amino group into a corresponding oxo group.
Reduction: Reducing agents can be used to convert the carboxyl groups into alcohols.
Substitution: The amino group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield keto acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
®-(-)-2-Amino-2-methylbutanedioic acid has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: The compound is studied for its role in various metabolic pathways.
Medicine: It has potential therapeutic applications due to its biological activity.
Industry: It is used in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of ®-(-)-2-Amino-2-methylbutanedioic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-(+)-2-Amino-2-methylbutanedioic acid: The enantiomer of ®-(-)-2-Amino-2-methylbutanedioic acid.
2-Amino-3-methylbutanoic acid: A structural isomer with different spatial arrangement of atoms.
Uniqueness
®-(-)-2-Amino-2-methylbutanedioic acid is unique due to its specific chiral configuration, which imparts distinct biological and chemical properties. This makes it valuable in applications where enantioselectivity is crucial .
Propriétés
Numéro CAS |
14603-76-0 |
|---|---|
Formule moléculaire |
C5H8NO4- |
Poids moléculaire |
146.12 g/mol |
Nom IUPAC |
(2R)-2-azaniumyl-2-methylbutanedioate |
InChI |
InChI=1S/C5H9NO4/c1-5(6,4(9)10)2-3(7)8/h2,6H2,1H3,(H,7,8)(H,9,10)/p-1/t5-/m1/s1 |
Clé InChI |
CWAYDJFPMMUKOI-RXMQYKEDSA-M |
SMILES |
CC(CC(=O)O)(C(=O)O)N |
SMILES isomérique |
C[C@@](CC(=O)[O-])(C(=O)[O-])[NH3+] |
SMILES canonique |
CC(CC(=O)[O-])(C(=O)[O-])[NH3+] |
Synonymes |
ALPHA-METHYL-D-ASP; 14603-76-0; D-ASPARTICACID,2-METHYL-; (R)-(-)-2-AMINO-2-METHYLBUTANEDIOICACID; AmbotzHAA7540; A-METHYL-D-ASP; D-Asparticacid,2-methyl-,hydrochloride(1:1); AC1ODU4O; 2-Methyl-D-asparticacid; H-A-ME-D-ASP-OH; H-ALPHA-ME-D-ASP-OH; SCHEMBL1875520; CTK4C3558; (R)-A-METHYLASPARTICACID; MolPort-003-844-548; ZINC1655433; (R)-ALPHA-METHYLASPARTICACID; AB04906; (2R)-2-amino-2-methylbutanedioicacid; DB-018060; (2R)-2-AMINO-2-METHYLSUCCINICACID; FT-0634731; FT-0637111; (R)-2-AMINO-2-METHYLPROPANEDIOICACID |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


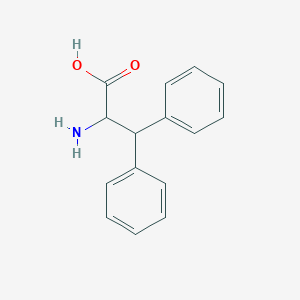
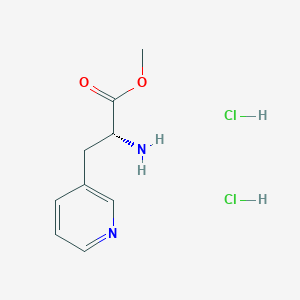
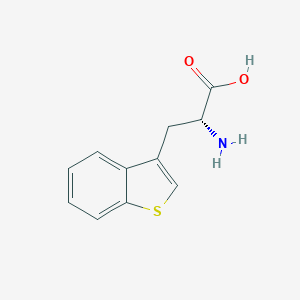
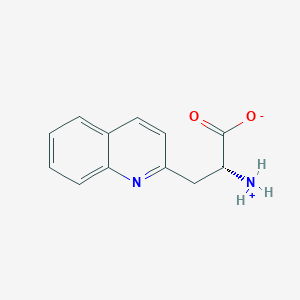
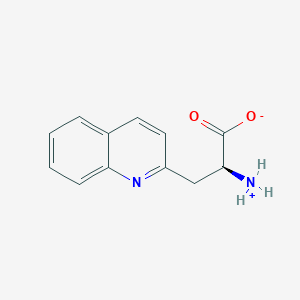
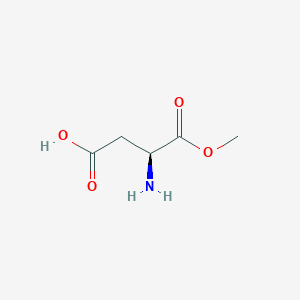
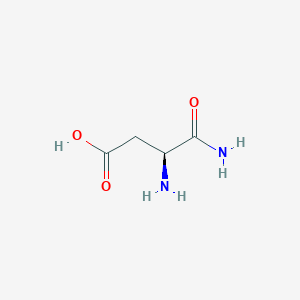
![(3S)-3-amino-4-[(4-methoxynaphthalen-2-yl)amino]-4-oxobutanoic acid](/img/structure/B555710.png)
